2-(4-benzo[g]quinolin-4-ylpiperazin-1-yl)-N,N-dimethylethanamine
Description
2-(4-benzo[g]quinolin-4-ylpiperazin-1-yl)-N,N-dimethylethanamine is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them important in the development of new therapeutic agents .
Properties
IUPAC Name |
2-(4-benzo[g]quinolin-4-ylpiperazin-1-yl)-N,N-dimethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4/c1-23(2)9-10-24-11-13-25(14-12-24)21-7-8-22-20-16-18-6-4-3-5-17(18)15-19(20)21/h3-8,15-16H,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSOYXTYHXYAPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1CCN(CC1)C2=CC=NC3=CC4=CC=CC=C4C=C23 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-benzo[g]quinolin-4-ylpiperazin-1-yl)-N,N-dimethylethanamine involves several steps. One common method includes the reaction of benzo[g]quinoline with piperazine under specific conditions to form the intermediate product. This intermediate is then reacted with N,N-dimethylethanamine to yield the final compound. The reaction conditions typically involve the use of solvents like tetrahydrofuran and catalysts such as sodium carbonate .
Chemical Reactions Analysis
2-(4-benzo[g]quinolin-4-ylpiperazin-1-yl)-N,N-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
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